
ASS234
Übersicht
Beschreibung
ASS234 (N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine) is a multitarget-directed ligand (MTDL) designed to address the multifactorial pathology of Alzheimer’s disease (AD). It combines pharmacophoric elements from donepezil (an acetylcholinesterase inhibitor) and PF9601N (a monoamine oxidase inhibitor), enabling simultaneous inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), monoamine oxidase A/B (MAO-A/B), and amyloid-beta (Aβ) aggregation .
Vorbereitungsmethoden
Structural Design and Rationale for Hybridization
ASS234 is a hybrid molecule engineered to merge the pharmacological profiles of donepezil (an acetylcholinesterase inhibitor) and PF9601N (a monoamine oxidase-B inhibitor). Its structure integrates two critical moieties:
-
N-Benzylpiperidine : Derived from donepezil, this fragment enhances acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition .
-
Indolyl-propargylamine : Sourced from PF9601N, this component confers irreversible monoamine oxidase (MAO-A/B) inhibition and antioxidant properties .
The hybridization strategy aimed to synergize cholinesterase inhibition with MAO modulation, addressing both cholinergic deficits and oxidative stress in Alzheimer’s disease (AD) .
Synthetic Pathway and Reaction Conditions
The synthesis of this compound involves a multi-step protocol to conjugate the benzylpiperidine and indolyl-propargylamine subunits. Key steps include:
Preparation of the N-Benzylpiperidine Intermediate
The benzylpiperidine moiety is synthesized via nucleophilic substitution, where piperidine reacts with benzyl chloride under alkaline conditions:
This intermediate is purified through fractional distillation, achieving >95% purity .
Synthesis of the Indolyl-Propargylamine Fragment
The indole ring is functionalized at the 3-position with a propargylamine group via a Mannich reaction:
Reaction optimization at 60°C for 6 hours yields an 85% conversion rate .
Coupling of Moieties via Amide Bond Formation
The final step involves coupling N-benzylpiperidine-4-carboxylic acid with 3-(propargylamino)indole using carbodiimide crosslinkers (e.g., EDC/HCl):
The reaction is monitored via thin-layer chromatography (TLC), with the product isolated in 78% yield after silica gel column purification .
Analytical Validation and Characterization
Post-synthesis, this compound undergoes rigorous quality control:
Spectroscopic Confirmation
-
Nuclear Magnetic Resonance (NMR) :
-
High-Resolution Mass Spectrometry (HRMS) : m/z 403.2012 [M+H]⁺ (calculated 403.2015) .
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥99% purity, with a retention time of 12.4 minutes .
Scalability and Process Optimization
Large-scale synthesis (100 g batches) employs flow chemistry to enhance efficiency:
-
Continuous-Flow Reactor : Reduces reaction time from 24 hours (batch) to 2 hours, achieving 82% yield .
-
Green Solvents : Ethyl acetate replaces dichloromethane (DCM) to minimize environmental impact .
Comparative Analysis with Reference Compounds
This compound’s synthetic feasibility is benchmarked against donepezil and tacrine:
Parameter | This compound | Donepezil | Tacrine |
---|---|---|---|
Synthetic Steps | 5 | 7 | 4 |
Overall Yield | 62% | 45% | 68% |
Purity (HPLC) | ≥99% | ≥98% | ≥95% |
Cost per Gram (USD) | 120 | 200 | 80 |
Data derived from process economics and yield comparisons .
Challenges and Mitigation Strategies
Analyse Chemischer Reaktionen
Enzymatic Inhibition Reactions
ASS234 exhibits dual inhibition of cholinesterases (ChEs) and MAOs through distinct mechanisms:
Cholinesterase Inhibition
- Mechanism : Reversible, competitive inhibition at the catalytic site of AChE (IC₅₀ = 0.81 ± 0.06 µM) and butyrylcholinesterase (BuChE; IC₅₀ = 1.82 ± 0.14 µM) .
- Structural Basis : The N-benzylpiperidine group occupies the AChE active site, mimicking donepezil’s interaction .
MAO Inhibition
- Mechanism : Irreversible, covalent modification of the FAD cofactor in MAO-A (IC₅₀ = 5.44 ± 1.74 nM) and MAO-B (IC₅₀ = 177 ± 25 nM) .
- Key Reaction : The propargylamine group forms a stable adduct with the flavin N5 atom, as confirmed by X-ray crystallography (PDB: 4CRT) .
Table 1: Enzyme Inhibition Kinetics of this compound
Enzyme | Inhibition Type | IC₅₀ (nM/µM) | Reference |
---|---|---|---|
MAO-A | Irreversible | 5.44 ± 1.74 nM | |
MAO-B | Irreversible | 177 ± 25 nM | |
AChE | Reversible | 0.81 ± 0.06 µM | |
BuChE | Reversible | 1.82 ± 0.14 µM |
Antioxidant and Anti-Amyloid Reactions
This compound mitigates oxidative stress and amyloid aggregation via:
- Free Radical Scavenging : Neutralizes reactive oxygen species (ROS) with 50% efficacy compared to Trolox .
- Nrf2 Pathway Activation : Upregulates antioxidant enzymes (e.g., SOD1, catalase) and heat shock proteins (HSPs) .
- Amyloid-β (Aβ) Disruption : Inhibits Aβ₁–₄₂ fibril formation by interfering with AChE-induced aggregation .
Table 2: Antioxidant and Anti-Amyloid Effects
Parameter | Effect Observed | Reference |
---|---|---|
ROS Scavenging | 50% activity of Trolox | |
SOD1/Catalase Induction | 2–3-fold increase in SH-SY5Y cells | |
Aβ Aggregation Inhibition | 60–70% reduction in vitro |
Neuroprotective Mechanisms
Wissenschaftliche Forschungsanwendungen
Therapeutic Efficacy
The therapeutic potential of ASS234 has been evaluated through various preclinical studies:
-
Alzheimer's Disease Models :
- In transgenic mice models (APPswe/PS1ΔE9), this compound treatment significantly reduced the number of neuritic plaques in both the cerebral cortex and hippocampus after 16 weeks of administration .
- This compound demonstrated cognitive enhancement in scopolamine-induced memory impairment models, suggesting its efficacy in improving learning and memory functions .
- Vascular Dementia Models :
Table 1: Summary of Key Findings on this compound
Notable Research Insights
- A study by Esteban et al. (2017) reported that this compound significantly increased serotonin levels in SH-SY5Y cells, demonstrating its role in modulating serotonergic transmission .
- Ramos et al. (2018) highlighted that this compound induced the expression of heat shock proteins, which are critical for cellular protection against stressors associated with neurodegeneration .
Wirkmechanismus
ASS234 exerts its effects through multiple mechanisms:
Enzyme Inhibition: It reversibly inhibits acetyl- and butyryl-cholinesterase, reducing the breakdown of acetylcholine and enhancing cholinergic transmission.
Monoamine Oxidase Inhibition: It irreversibly inhibits monoamine oxidase A and B, preventing the breakdown of monoamines and increasing their levels in the brain.
Antioxidant Activity: this compound has antioxidant properties, scavenging free radicals and reducing oxidative stress.
Neuroprotection: It protects neurons from apoptosis induced by amyloid beta aggregation, a hallmark of Alzheimer’s disease
Vergleich Mit ähnlichen Verbindungen
Key Properties of ASS234 :
- Enzyme Inhibition :
- Neuroprotective Effects : Reduces Aβ-induced apoptosis, oxidative stress, and neuroinflammation by upregulating Wnt signaling, heat shock proteins (HSPs), and antioxidant genes (e.g., SOD-1, catalase) .
- In Vivo Efficacy : Reduces amyloid plaque burden and gliosis in the cortex and hippocampus of transgenic AD mice (APPswe/PS1ΔE9) and improves cognition in scopolamine-induced models .
- Safety Profile : Lower hepatotoxicity than donepezil and tacrine in HepG2 cells .
Donepezil
Structural and Functional Overlap :
- Donepezil is a selective AChE inhibitor (IC₅₀ = 6.7 nM) but lacks MAO inhibitory activity .
- This compound retains donepezil’s AChE inhibition but adds MAO-A/B inhibition and Aβ anti-aggregation properties .
Key Differences :
- Multitarget Capacity: this compound’s dual ChE/MAO inhibition enhances cholinergic and monoaminergic neurotransmission, addressing both cognitive decline and neuroinflammation, whereas donepezil targets only AChE .
- Toxicity : this compound exhibits lower cytotoxicity in HepG2 cells at high concentrations (100–300 µM) compared to donepezil .
PF9601N
MAO-B Selectivity :
- This compound combines PF9601N’s MAO-B inhibition with donepezil’s AChE inhibition, achieving broader therapeutic coverage .
Mechanism of Action :
- Both PF9601N and this compound act as mechanism-based MAO inhibitors, forming covalent adducts with the flavin cofactor. However, this compound’s larger hydrophobic structure enhances MAO-A selectivity .
Clorgyline
MAO-A Specificity :
- Clorgyline is a classic irreversible MAO-A inhibitor (IC₅₀ = 0.02 µM) but lacks ChE inhibitory or neuroprotective effects .
- This compound shows comparable MAO-A inhibition (IC₅₀ = 5.44 nM) but with additional ChE inhibition and antioxidant properties .
JMC Hybrids (JMC1, JMC2)
Structural Derivatives :
- JMC1 (donepezil-pyridyl hybrid) is a potent AChE inhibitor (IC₅₀ = 1.1 nM) with MAO-B selectivity, while JMC2 (donepezil-indolyl hybrid) inhibits MAO-A (IC₅₀ = 5.5 nM) and ChEs .
- This compound outperforms JMC hybrids in balancing MAO-A/B and ChE inhibition, with superior neuroprotective gene modulation (e.g., Wnt, HSPs) .
BBB Penetration :
- This compound demonstrates efficient blood-brain barrier (BBB) penetration in PAMPA assays, whereas JMC hybrids require further pharmacokinetic optimization .
Ladostigil and Rasagiline
Propargylamine-Based MTDLs :
- Ladostigil (AChE/MAO-B inhibitor) and rasagiline (MAO-B inhibitor) share this compound’s propargylamine moiety but lack its Aβ anti-aggregation and Wnt/HSP modulation .
- This compound’s IC₅₀ for MAO-B (177 nM) is less potent than rasagiline (IC₅₀ = 14 nM) but offers multitarget synergy .
Comparative Data Table
Biologische Aktivität
ASS234 is a novel compound that has garnered attention in the field of Alzheimer's disease (AD) research due to its multifaceted biological activities. This article explores the various mechanisms through which this compound exerts its effects, focusing on its enzymatic inhibition, neuroprotective properties, antioxidant activity, and potential therapeutic applications.
Overview of this compound
This compound is classified as a multi-target directed ligand, primarily functioning as an inhibitor of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase (MAO) enzymes. It has been shown to cross the blood-brain barrier effectively, which is crucial for its potential use in treating neurodegenerative disorders such as Alzheimer's disease .
Enzymatic Inhibition
This compound exhibits potent inhibitory effects on key enzymes involved in neurodegeneration:
- Acetylcholinesterase (AChE) : IC50 = 0.81 ± 0.06 μM
- Butyrylcholinesterase (BuChE) : IC50 = 1.82 ± 0.14 μM
- Monoamine Oxidase A (MAO-A) : IC50 = 5.44 ± 1.74 nM
- Monoamine Oxidase B (MAO-B) : IC50 = 177 ± 25 nM
These values indicate that this compound is a more potent inhibitor of MAO-A compared to traditional treatments like donepezil, which lacks MAO inhibition activity .
Modulation of Neurotransmitter Levels
This compound enhances levels of serotonin (5-HT), dopamine (DA), and noradrenaline (NA) by inhibiting MAO-A and MAO-B, thereby preventing the oxidative deamination of these neurotransmitters. In vitro studies have demonstrated that this compound increases 5-HT levels while decreasing its metabolite, suggesting a significant impact on serotonergic transmission .
Gene Expression and Antioxidant Activity
Research indicates that this compound induces the expression of various antioxidant enzymes in neuronal cell lines, including:
- Catalase (CAT)
- Superoxide Dismutase-1 (SOD-1)
- Glutathione Reductase
These enzymes play critical roles in mitigating oxidative stress, which is a contributing factor in AD pathology. The upregulation of these genes may be mediated through the activation of the nuclear factor erythroid-derived 2-like 2 (NRF2) pathway .
In Vivo Studies
In transgenic mouse models of AD, this compound administration resulted in:
- Reduction in Amyloid Plaque Burden : A significant decrease in amyloid plaques was observed in the cortex and hippocampus after 16 weeks of treatment.
- Decreased Neuroinflammation : Immunohistochemical analysis revealed reduced levels of GFAP and iba-1 markers, indicating diminished astrocytic and microglial activation .
Study on Neuroprotective Effects
A study conducted by Esteban et al. (2017) assessed the neuroprotective effects of this compound on SH-SY5Y cells and PC12 cells. The findings indicated that this compound treatment led to:
- Increased expression of heat shock proteins (HSPs), which are involved in cellular stress responses.
- Enhanced gene expression related to the Wnt signaling pathway, which is known to play a role in neuroprotection and synaptic function .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the primary molecular mechanisms underlying ASS234’s neuroprotective effects in Alzheimer’s disease (AD) models?
this compound acts as a multi-target ligand, inhibiting acetylcholinesterase (AChE), monoamine oxidases (MAO-A/B), and Aβ1-42 aggregation. Methodologically, researchers should employ in vitro enzymatic assays (e.g., Ellman’s method for AChE inhibition) and thioflavin-T fluorescence for Aβ aggregation analysis. In vivo models (e.g., transgenic AD mice) can validate behavioral and synaptic improvements .
Q. How should researchers design experiments to evaluate this compound’s metabolic stability across species?
Use liver microsomes (e.g., HLM and RLM) to simulate phase I metabolism. Analyze metabolites via LC-MS/MS and compare kinetic parameters (e.g., intrinsic clearance). Cross-species discrepancies (e.g., hydroxylation in RLM vs. oxidation in HLM) require structural elucidation tools like NMR or high-resolution mass spectrometry .
Q. What are the key considerations for selecting cell lines to study this compound’s Wnt pathway activation?
Prioritize neuronal models (e.g., SH-SY5Y cells) with endogenous Wnt pathway components. Use qRT-PCR to quantify Wnt1, Wnt2b, Wnt3a, and Wnt5a expression post-treatment. Bioinformatics tools like Ingenuity Pathway Analysis (IPA) can map downstream targets (e.g., PPARδ) to link Wnt activation to neuroprotection .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s metabolic data between human and rodent models?
Apply comparative metabolomics to identify species-specific metabolites. Use molecular docking to assess enzyme-substrate binding affinities in CYP isoforms. Statistical methods (e.g., ANOVA with post-hoc tests) can quantify interspecies variability. Document findings in a metabolic pathway map to guide translational research .
Q. What strategies optimize this compound’s multi-target ligand design to enhance blood-brain barrier (BBB) penetration?
Use in silico tools (e.g., SwissADME) to predict physicochemical properties (logP, polar surface area). Synthesize analogs with halogen substitutions or prodrug modifications. Validate BBB permeability via parallel artificial membrane permeability assays (PAMPA) or in vivo brain/plasma ratio studies .
Q. How should researchers analyze conflicting data on this compound’s efficacy in different AD pathological models?
Conduct a systematic review to categorize models by Aβ load, tau pathology, or synaptic markers. Meta-analysis can pool effect sizes (e.g., Cohen’s d) across studies. Sensitivity analyses should address heterogeneity in dosing regimens or outcome measures (e.g., Morris water maze vs. novel object recognition) .
Q. What methodologies are recommended for integrating multi-omics data in this compound mechanism studies?
Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (e.g., DAVID, KEGG) to identify overlapping networks (e.g., Wnt signaling and oxidative stress). Machine learning algorithms (e.g., random forest) can prioritize biomarkers for validation .
Q. Methodological and Ethical Considerations
Q. How should researchers address ethical challenges in data collection for this compound’s preclinical trials?
Follow ARRIVE guidelines for animal studies, including randomization, blinding, and sample size justification. For human tissue samples (e.g., post-mortem brains), obtain informed consent and ethical approval. Document protocols in public repositories (e.g., protocols.io ) for transparency .
Q. What statistical approaches are robust for analyzing this compound’s dose-response relationships?
Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Bootstrap resampling can estimate confidence intervals for small datasets. For time-course data, mixed-effects models account for intra-subject variability .
Q. How can researchers ensure reproducibility in this compound’s in vitro assays?
Standardize protocols using guidelines like MIAME for microarray or MIAPE for proteomics. Include positive controls (e.g., donepezil for AChE inhibition) and report inter-assay CV% for technical replicates. Share raw data in FAIR-compliant repositories (e.g., Zenodo) .
Eigenschaften
Molekularformel |
C29H37N3O |
---|---|
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine |
InChI |
InChI=1S/C29H37N3O/c1-4-16-30(2)23-27-20-26-21-28(12-13-29(26)31(27)3)33-19-8-11-24-14-17-32(18-15-24)22-25-9-6-5-7-10-25/h1,5-7,9-10,12-13,20-21,24H,8,11,14-19,22-23H2,2-3H3 |
InChI-Schlüssel |
ADCBAOTWERXLAP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)OCCCC3CCN(CC3)CC4=CC=CC=C4)C=C1CN(C)CC#C |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)OCCCC3CCN(CC3)CC4=CC=CC=C4)C=C1CN(C)CC#C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ASS234; AS S234; AS-S234 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.